8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one
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Overview
Description
8-(2,5-Dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. The starting materials may include chromen-4-one derivatives, pyrrole, and morpholine. Common synthetic routes may involve:
Condensation Reactions: Combining chromen-4-one with pyrrole under acidic or basic conditions.
Amidation Reactions: Introducing the morpholine-4-carbonyl group through amidation reactions using coupling reagents like EDCI or DCC.
Cyclization Reactions: Forming the final chromen-4-one structure through cyclization reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound’s biological activities may make it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Cosmetics: Applications in the formulation of skincare products.
Mechanism of Action
The mechanism of action of 8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Structurally related compounds with similar biological activities.
Coumarins: Another class of chromen-4-one derivatives with diverse applications.
Uniqueness
8-(2,5-Dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C22H25N3O5/c26-19-14-20(24-4-8-28-9-5-24)30-21-16(18-2-1-3-23-18)12-15(13-17(19)21)22(27)25-6-10-29-11-7-25/h1-2,12-14,18,23H,3-11H2 |
InChI Key |
BKQNLQHPENGMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC(=C3)C(=O)N4CCOCC4)C5C=CCN5 |
Origin of Product |
United States |
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